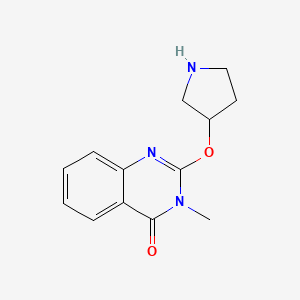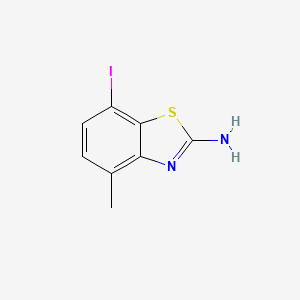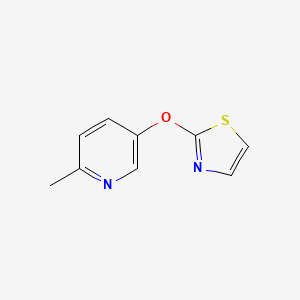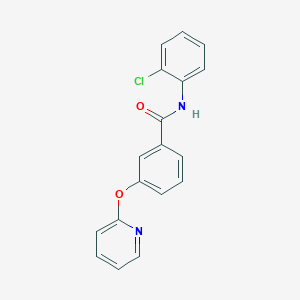
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxamide (TFEP) is a trifluoroethylated pyrrolidine-2-carboxamide compound that has recently gained attention for its potential applications in scientific research. TFEP is a synthetic compound that is used for a variety of purposes, including in the synthesis of other compounds, as a catalyst, and as a reagent for various biochemical and physiological studies.
Applications De Recherche Scientifique
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a catalyst in various reactions, and as a ligand in coordination chemistry. It has also been used as a reagent for various biochemical and physiological studies, such as the study of enzyme kinetics and the study of signal transduction pathways.
Mécanisme D'action
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide is a small molecule that is capable of binding to and modulating the activity of various proteins. It has been shown to bind to and activate several enzymes, including adenylate cyclase and protein kinase C. It has also been shown to bind to and modulate the activity of several G-protein coupled receptors, such as the serotonin receptor and the dopamine receptor.
Biochemical and Physiological Effects
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and G-protein coupled receptors, which can lead to changes in signal transduction pathways and gene expression. It has also been shown to have an effect on the metabolism of various compounds, including glucose and fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and use in various experiments. It is also relatively stable, and can be stored for long periods of time without degradation. However, 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide is also limited in its applications. It is not very soluble in water, which limits its use in aqueous solutions. Additionally, it is not very reactive, which limits its use in certain types of reactions.
Orientations Futures
There are many future directions that can be explored for the use of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide in scientific research. One potential area of research is the development of new methods for the synthesis of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide and its derivatives. Additionally, further research can be conducted to investigate the effects of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide on other enzymes and G-protein coupled receptors. Furthermore, research can be conducted to investigate the effects of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide on various metabolic pathways and gene expression. Finally, research can be conducted to investigate the potential therapeutic applications of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide, such as in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide involves a multi-step process. The first step is to synthesize the starting material, 2,2,2-trifluoroethyl pyrrolidine-2-carboxylate, which is done by reacting 2,2,2-trifluoroethanol with pyrrolidine-2-carboxylic acid in the presence of a base such as sodium hydroxide. The next step is to convert the carboxylate to the carboxamide, which is done by reacting it with a primary amine such as ethylamine. Finally, the carboxamide is converted to 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide by reacting it with trifluoroacetic acid.
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)4-12-3-1-2-5(12)6(11)13/h5H,1-4H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLFDYJSVAYXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)
![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)

![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)


![methyl 5-oxo-1-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxylate](/img/structure/B6431965.png)

![1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6431996.png)



